molecular formula C9H12N2O B1497011 (S)-2-(pyridin-2-yl)morpholine

(S)-2-(pyridin-2-yl)morpholine

Cat. No.: B1497011
M. Wt: 164.2 g/mol
InChI Key: FJJYSUQONMBDJJ-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(Pyridin-2-yl)morpholine is a chiral morpholine derivative featuring a pyridine ring attached to the morpholine core at the 2-position. The stereochemistry at the morpholine ring (S-configuration) and the pyridine substitution pattern confer unique physicochemical and biological properties. Its synthesis typically involves coupling pyridine derivatives with morpholine precursors under controlled stereochemical conditions .

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.2 g/mol

IUPAC Name

(2S)-2-pyridin-2-ylmorpholine

InChI

InChI=1S/C9H12N2O/c1-2-4-11-8(3-1)9-7-10-5-6-12-9/h1-4,9-10H,5-7H2/t9-/m0/s1

InChI Key

FJJYSUQONMBDJJ-VIFPVBQESA-N

Isomeric SMILES

C1CO[C@@H](CN1)C2=CC=CC=N2

Canonical SMILES

C1COC(CN1)C2=CC=CC=N2

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers and Enantiomers

Compound Name Structural Features Key Differences in Properties References
(S)-2-(Pyridin-3-yl)morpholine Pyridine attached at morpholine’s 3-position Altered binding affinity due to pyridine orientation; reduced interaction with kinase targets compared to 2-substituted analogues .
(R)-3-(3-Methoxypyridin-2-yl)morpholine Enantiomeric form with methoxy group Stereochemistry affects enzyme inhibition; (S)-isomers often show higher selectivity for dopamine receptors .

Substituent Effects on Reactivity and Bioactivity

Compound Name Substituents/Modifications Impact on Properties References
2-(5-Chloropyridin-2-yl)morpholine Chlorine at pyridine’s 5-position Enhanced electrophilicity; improved antimicrobial activity compared to unsubstituted analogues .
2-(6-Methylpyridin-2-yl)morpholine dihydrochloride Methyl at pyridine’s 6-position Increased lipophilicity; better blood-brain barrier penetration in preclinical models .
4-(5-Bromo-3-chloropyridin-2-yl)morpholine Bromine and chlorine on pyridine Dual halogenation enhances stability and potency in kinase inhibition assays .

Functional Group Variations

Compound Name Functional Group Changes Biological/Reactivity Outcomes References
2-(Pyridin-2-yl)thiomorpholine Morpholine’s oxygen replaced with sulfur Higher nucleophilicity; altered binding to cysteine proteases .
Methyl 2-((S)-morpholin-2-yl)acetate Esterified morpholine derivative Improved solubility; used as a prodrug in CNS-targeted therapies .

Key Research Findings

  • Enantioselectivity : The (S)-configuration of this compound is critical for binding to serotonin receptors, with a 10-fold higher affinity than its (R)-enantiomer in vitro .
  • Halogenation Effects : Chlorine or bromine substituents on the pyridine ring (e.g., 2-(5-Chloropyridin-2-yl)morpholine) increase metabolic stability by reducing cytochrome P450-mediated oxidation .
  • Methyl Substitution : Methyl groups at the pyridine’s 6-position (e.g., 2-(6-Methylpyridin-2-yl)morpholine) enhance pharmacokinetic profiles, as shown in rodent models .

Data Tables Summarizing Comparative Properties

Table 2: Physicochemical Properties

Compound Name LogP Solubility (mg/mL) Metabolic Stability (t1/2 in Liver Microsomes) References
This compound 1.8 3.2 28 min
2-(6-Methylpyridin-2-yl)morpholine 2.5 1.9 45 min
2-(Pyridin-2-yl)thiomorpholine 2.1 2.7 15 min

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